![molecular formula C20H23NO5 B3405275 {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324363-60-1](/img/structure/B3405275.png)
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
Overview
Description
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate, also known as MEME, is a chemical compound that has gained attention in the scientific community due to its potential use in medicine and drug development. MEME is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 387.45 g/mol.
Mechanism of Action
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators in the body. It also appears to modulate the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been shown to have antioxidant and neuroprotective effects in various studies.
Advantages and Limitations for Lab Experiments
One advantage of using {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate in lab experiments is that it is relatively easy to synthesize and purify. It also has a low toxicity profile and is stable under a wide range of conditions. However, one limitation is that it may not be effective in all types of inflammation or pain, and its effects may vary depending on the dose and route of administration.
Future Directions
There are several potential future directions for research on {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-cancer properties in various studies. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects in various studies. Additionally, further research is needed to determine the optimal dose and route of administration for this compound in different disease models.
Scientific Research Applications
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has been studied for its potential use in drug development due to its ability to inhibit the activity of certain enzymes and receptors in the body. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies.
properties
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-18-10-4-15(5-11-18)12-20(23)26-14-19(22)21-13-16-6-8-17(24-2)9-7-16/h4-11H,3,12-14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMXTAWBYPGEIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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